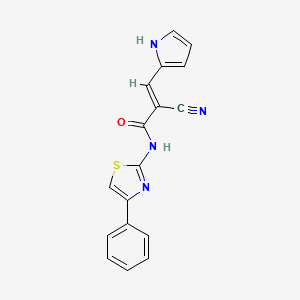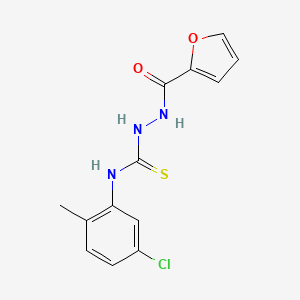
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide
Vue d'ensemble
Description
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the acrylamide family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For instance, a study by Eldehna et al. (2019) reported that this compound inhibited the activity of topoisomerase IIα, a key enzyme involved in DNA replication and repair. Another study by Al-Azzawi et al. (2020) suggested that this compound may exert its anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been shown to exhibit diverse biochemical and physiological effects. As mentioned earlier, this compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, several studies have suggested that this compound may have neuroprotective, anti-diabetic, and anti-oxidant effects. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited neuroprotective effects in a rat model of cerebral ischemia/reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool in various disease models. Additionally, the synthesis of this compound is relatively straightforward, and it can be easily obtained in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Several studies have reported that acrylamide compounds can be toxic to cells at high concentrations, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the investigation of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide. One of the potential areas of research is the development of novel therapeutic agents based on this compound. Several studies have reported the anti-inflammatory, anti-cancer, and anti-microbial activities of this compound, and further research is needed to explore its potential as a therapeutic agent in various disease models. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets. Finally, the potential toxicity of this compound should be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Applications De Recherche Scientifique
2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)acrylamide has been investigated for its potential as a therapeutic agent in various disease models. Several studies have reported its anti-inflammatory, anti-cancer, and anti-microbial activities. For instance, a study by Al-Azzawi et al. (2020) demonstrated that this compound exhibited significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. Another study by Eldehna et al. (2019) reported that this compound showed potent anti-cancer activity against human breast cancer cells.
Propriétés
IUPAC Name |
(E)-2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)-3-(1H-pyrrol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c18-10-13(9-14-7-4-8-19-14)16(22)21-17-20-15(11-23-17)12-5-2-1-3-6-12/h1-9,11,19H,(H,20,21,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAVCHRQYGIYBK-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(=CC3=CC=CN3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C(=C/C3=CC=CN3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4279841.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4279846.png)
![2-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B4279853.png)
![N-(4-fluoro-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4279857.png)

![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)

![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4279885.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(3-cyclohexen-1-ylmethylene)-4-piperidinecarbohydrazide](/img/structure/B4279905.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4279913.png)
![5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine](/img/structure/B4279922.png)
![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)